molecular formula C31H52N4O7 B2568037 [(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate CAS No. 1226851-11-1

[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate

Cat. No. B2568037
CAS RN: 1226851-11-1
M. Wt: 592.778
InChI Key: ANWWJORIPQKJFW-DLFZDVPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCL-521 is a chemical compound known for its inhibitory effects on acid ceramidase and lysosomal acid sphingomyelinase. These enzymes are involved in the metabolism of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and apoptosis .

Scientific Research Applications

LCL-521 has a wide range of scientific research applications, including:

Mechanism of Action

LCL-521 exerts its effects by inhibiting acid ceramidase and lysosomal acid sphingomyelinase. These enzymes are involved in the breakdown of sphingolipids, which are essential components of cell membranes. By inhibiting these enzymes, LCL-521 disrupts sphingolipid metabolism, leading to the accumulation of ceramides and other sphingolipid metabolites. This disruption can induce cell cycle arrest and apoptosis in cancer cells, making LCL-521 a potential therapeutic agent for cancer treatment .

Biochemical Analysis

Biochemical Properties

LCL521 interacts with acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . The interaction with ACDase results in the inhibition of the enzyme, leading to an increase in ceramide levels . This increase in ceramide levels is associated with a decrease in cell survival .

Cellular Effects

LCL521 has been shown to have significant effects on various types of cells and cellular processes. It enhances the direct tumor cell killing effect of photodynamic therapy (PDT) treatment . This is achieved by increasing the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of PDT-treated cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Molecular Mechanism

The molecular mechanism of action of LCL521 involves its interaction with the cellular stress signaling network . This interaction results in the inhibition of key elements of these pathways, markedly influencing the adjuvant effect of LCL521 on the PDT response . Particularly effective was the inositol-requiring element-1 (IRE1) kinase inhibitor STF-083010 that dramatically enhanced the killing of cells treated with PDT plus LCL521 .

Temporal Effects in Laboratory Settings

In laboratory settings, LCL521 has been shown to have temporal effects on the effects of this product over time. After only 24 hours of incubation, a low dose of LCL521 clearly induced G1 cell cycle arrest with a marked decrease of cells in S phase . When the concentration reached a higher dose range (>5μM), subG0/1 is elevated, which is clearly an induction of apoptosis .

Dosage Effects in Animal Models

The effects of LCL521 vary with different dosages in animal models. Treatment of tumor-bearing mice with LCL521 significantly decreased MDSC accumulation in vivo . This suggests that LCL521 may have potential therapeutic applications in the treatment of cancer.

Metabolic Pathways

LCL521 is involved in the sphingolipid metabolism pathway . It inhibits the enzyme acid ceramidase, leading to an increase in ceramide levels . Ceramide is a key player in intracellular signal transduction and plays a crucial role in the regulation of cell death .

Transport and Distribution

LCL521 targets lysosomes, which are membrane-bound organelles found in nearly all animal cells . By targeting the lysosome, LCL521 enhances the delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Subcellular Localization

The subcellular localization of LCL521 is primarily in the lysosome . This localization is crucial for its function as it allows for the efficient delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Preparation Methods

The synthesis of LCL-521 involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is then purified and characterized to ensure its purity and efficacy. Industrial production methods may involve scaling up these procedures while maintaining stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

LCL-521 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LCL-521 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Comparison with Similar Compounds

properties

IUPAC Name

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWWJORIPQKJFW-DLFZDVPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate
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[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate
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[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate
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[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate
Reactant of Route 5
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[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate
Reactant of Route 6
Reactant of Route 6
[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate

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